molecular formula C10H13N3 B3168995 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine CAS No. 933734-72-6

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine

Cat. No. B3168995
CAS RN: 933734-72-6
M. Wt: 175.23 g/mol
InChI Key: PTJNQXFUKMHXQI-UHFFFAOYSA-N
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Description

“2-(4-methyl-1H-benzimidazol-2-yl)ethanamine” is a compound with the CAS Number: 933734-72-6. It has a molecular weight of 175.23 and its IUPAC name is the same as the common name .


Synthesis Analysis

The synthesis of “this compound”, also known as N-ethyl-2-(4-methylbenzimidazole-2-yl)ethanamine, typically involves the reaction of 4-methylaniline with 2-chloro-N-(2-chloroethyl)acetamide.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5-6,11H2,1H3,(H,12,13) and the InChI key is PTJNQXFUKMHXQI-UHFFFAOYSA-N . The SMILES string is CC1=C2C(=CC=C1)NC(=N2)CCN.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The predicted melting point is 139.29°C and the predicted boiling point is approximately 400.0°C at 760 mmHg .

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

The compound and its derivatives have been explored for their potential in anti-inflammatory and antimicrobial applications. For instance, a series of substituted aromatic amines and hydrazides derived from 2-methyl benzimidazole demonstrated notable anti-inflammatory activity, comparable to that of Indomethacin, in carrageenan-induced paw edema bio-assays in rats (Krishnakumar, Bhatb, & Umaac, 2013). Furthermore, synthesized heterocyclic compounds containing benzimidazole derivatives exhibited strong antimicrobial activity against various pathogenic bacterial strains, including Escherichia coli and Staphylococcus aureus, with some compounds showcasing high activity against certain viruses (Bassyouni et al., 2012).

DNA Interaction and Enzymatic Inhibition

1H-Benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, with certain derivatives showing significant inhibition potency (Alpan, Gunes, & Topçu, 2007). Additionally, Cu(II) complexes of tridentate ligands, including derivatives of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine, demonstrated good DNA binding propensity and exhibited DNA cleavage activity, suggesting potential applications in targeted DNA interactions (Kumar et al., 2012).

Anticancer Potential

Several benzimidazole derivatives, including those synthesized from this compound, have been evaluated for their anticancer activities. For example, a novel series of benzimidazoles demonstrated cytotoxic activity against various human cancer cell lines, highlighting their potential as anticancer agents (Varshney et al., 2015). Moreover, Zn(II) complexes with benzimidazole-based derivatives showed cytotoxic properties in vitro against different carcinoma cells, with certain complexes inducing apoptosis and cell cycle arrest in cancer cells (Zhao et al., 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-(4-methyl-1H-benzimidazol-2-yl)ethanamine” can be found on the product link provided by the manufacturer .

Mechanism of Action

properties

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNQXFUKMHXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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